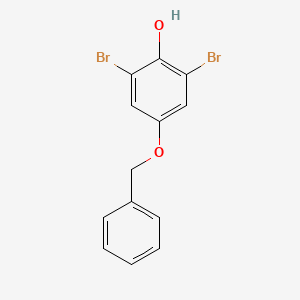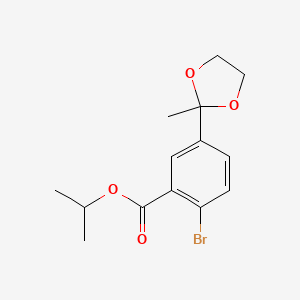
Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate: is an organic compound with the molecular formula C14H17BrO4. This compound features a brominated benzoate ester linked to a dioxolane ring, making it a versatile molecule in organic synthesis and various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate typically involves the following steps:
Bromination: The starting material, 2-hydroxy-5-(2-methyl-1,3-dioxolan-2-yl)benzoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) to introduce the bromine atom at the 2-position.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, enhancing the efficiency and safety of the process.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ester and dioxolane moieties can be subjected to oxidation and reduction reactions, respectively, to yield various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) facilitate the hydrolysis reaction.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or ethers.
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction can produce alcohols or alkanes.
Hydrolysis Products: Hydrolysis yields the corresponding carboxylic acid and isopropanol.
科学研究应用
Chemistry
In organic synthesis, Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate is used as an intermediate for the preparation of more complex molecules. Its bromine atom serves as a versatile handle for further functionalization through various substitution reactions .
Biology and Medicine
This compound is explored for its potential in drug development, particularly in the synthesis of pharmacologically active molecules. Its structural features allow for the creation of analogs with potential therapeutic properties .
Industry
In the industrial sector, this compound is used in the manufacture of specialty chemicals, including agrochemicals and materials science applications .
作用机制
The mechanism by which Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. The ester and dioxolane rings can participate in various chemical transformations, influencing the compound’s reactivity and interaction with other molecules .
相似化合物的比较
Similar Compounds
- Isopropyl 2-bromo-4-(2-methyl-1,3-dioxolan-2-yl)benzoate
- Isopropyl 2-bromo-3-(2-methyl-1,3-dioxolan-2-yl)benzoate
- Isopropyl 2-bromo-5-(2-ethyl-1,3-dioxolan-2-yl)benzoate
Uniqueness
Isopropyl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate is unique due to the specific positioning of the bromine atom and the dioxolane ring, which imparts distinct reactivity and properties compared to its analogs. This unique structure allows for selective reactions and applications in various fields .
属性
IUPAC Name |
propan-2-yl 2-bromo-5-(2-methyl-1,3-dioxolan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO4/c1-9(2)19-13(16)11-8-10(4-5-12(11)15)14(3)17-6-7-18-14/h4-5,8-9H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPGEUVMBBCUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)C2(OCCO2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
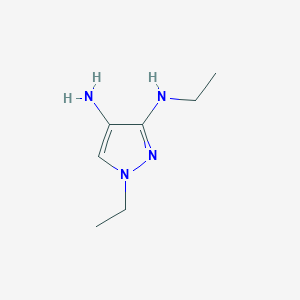
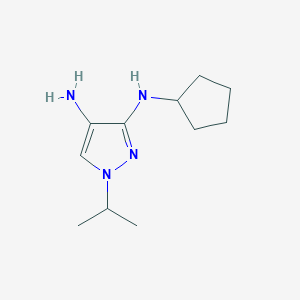
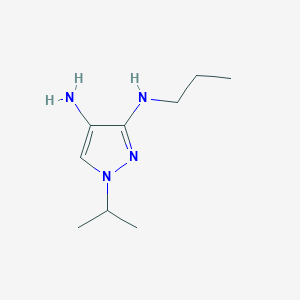
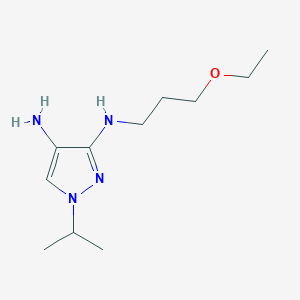
![3-(2,2-Difluoroethyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8021364.png)
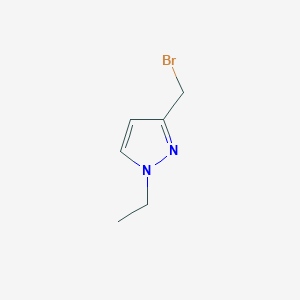
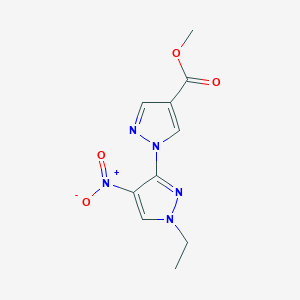
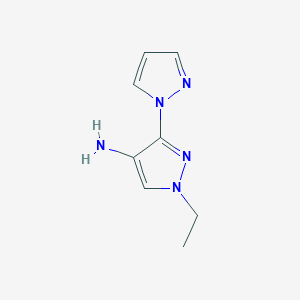
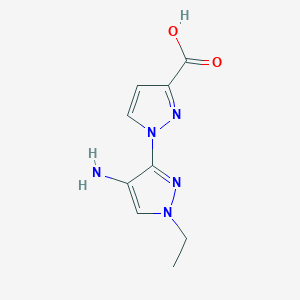
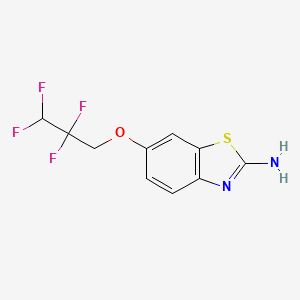
![2-Cyclobutylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B8021402.png)
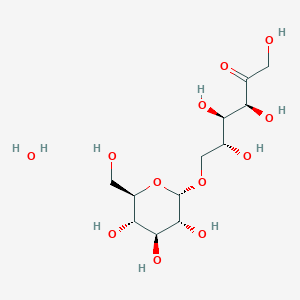
![[(1S)-2,2-dimethyl-1-phenylpropyl]azanium;chloride](/img/structure/B8021424.png)
